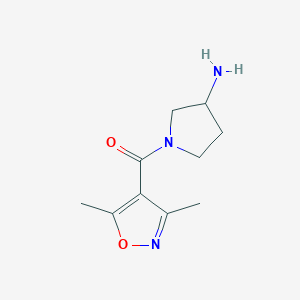
(3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
説明
(3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, commonly referred to as compound 1248805-02-8, is a synthetic organic molecule characterized by its unique structural components: a pyrrolidine moiety and a dimethylisoxazole unit. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- CAS Number : 1248805-02-8
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties such as enzyme inhibition, receptor interaction, and potential therapeutic applications.
Enzyme Inhibition
One of the significant areas of investigation involves the compound's ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. Research indicates that certain derivatives of isoxazole compounds exhibit potent MAO-A inhibition. For instance, studies have shown that modifications to the isoxazole ring can enhance inhibitory activity against MAO-A and MAO-B enzymes, suggesting that similar modifications could be beneficial for this compound .
Antiproliferative Properties
The 3,5-dimethylisoxazole moiety has been identified as a bioisostere for acetylated lysine residues, allowing compounds containing this structure to interact with bromodomains involved in epigenetic regulation. This interaction can lead to antiproliferative effects in cancer cells. The competitive inhibition of bromodomain interactions suggests potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
A study involving the synthesis of isoxazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets within cancer cells.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects can be attributed to its ability to mimic acetylated lysine residues. This mimicry allows it to effectively compete with histone acetylation processes, thereby influencing gene expression patterns associated with cell proliferation and survival.
科学的研究の応用
Pharmacological Modulation
The compound has been identified as a potential modulator of chemokine receptors, which play crucial roles in immune responses and inflammatory processes. Research indicates that derivatives of 3-aminopyrrolidine can influence receptor activity, potentially leading to therapeutic applications in treating autoimmune diseases and cancers .
Neuropharmacology
Studies have explored the impact of similar compounds on neurotransmitter systems, suggesting that (3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone may affect pathways involved in mood regulation and cognitive function. This opens avenues for research into treatments for depression and anxiety disorders.
Anticancer Activity
Research has indicated that isoxazole derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation for its potential use in cancer therapies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Chemokine Modulation | Demonstrated that 3-aminopyrrolidine derivatives can selectively modulate chemokine receptors, suggesting therapeutic applications in inflammatory diseases. |
| Study B | Neurotransmitter Interaction | Found that compounds similar to this compound enhance serotonin levels in animal models, indicating potential antidepressant effects. |
| Study C | Anticancer Properties | Reported that isoxazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents. |
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6-9(7(2)15-12-6)10(14)13-4-3-8(11)5-13/h8H,3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVAARVALBEEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















